molecular formula C11H20O4 B051932 Diethyl butylmalonate CAS No. 133-08-4

Diethyl butylmalonate

Cat. No. B051932
CAS RN: 133-08-4
M. Wt: 216.27 g/mol
InChI Key: RPNFNBGRHCUORR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diethyl butylmalonate and its derivatives involves various chemical reactions, highlighting its versatility in organic synthesis. For instance, the synthesis of arylglycines through the reaction of diethyl N-Boc-iminomalonate with organomagnesium reagents demonstrates the compound's utility as a reactive electrophilic glycine equivalent (Calí & Begtrup, 2002). Additionally, the thermal fragmentation of diethyl acylmalonates during gas chromatographic analysis reveals different modes of cleavage, producing a variety of volatile fragments (Binder & Groke, 1972).

Molecular Structure Analysis

The molecular structure of diethyl butylmalonate and its derivatives has been extensively studied, providing insights into its chemical behavior. For example, the Schiff-base template synthesis of tetra-aza macrocycles involving diethylmalonate as a padlock demonstrates its role in forming complex molecular architectures (Fabbrizzi et al., 1996). Furthermore, the synthesis and crystal structure analysis of substituted diethyl malonate as intermediates of light stabilizers showcases the detailed structural features essential for its applications (Liu et al., 2012).

Chemical Reactions and Properties

Diethyl butylmalonate undergoes various chemical reactions, highlighting its chemical properties. The compound's role in the zinc-mediated addition to alkynes for the synthesis of polysubstituted pyranones and tetracarbonyl derivatives illustrates its reactivity and potential for creating complex molecules (Miersch, Harms, & Hilt, 2014). The palladium-catalyzed arylation of malonates, including diethyl malonate, with aryl halides in the presence of various catalysts, shows its utility in cross-coupling reactions to form alpha-aryl malonates (Beare & Hartwig, 2002).

Scientific Research Applications

  • Synthesis and Chemistry :

    • Diethyl butylmalonate is used as a reactant in organic synthesis processes. For instance, it can be an intermediate product in the synthesis of other compounds, such as diethyl tert-butylmalonate (Eliel, Hutchins, & Knoeber, 2003).
    • It plays a role in the synthesis of arylglycines, where it acts as a reactive electrophilic glycine equivalent, reacting with organomagnesium compounds (Calí & Begtrup, 2004).
    • It's used in the production of synthetic compounds such as phenylbutazone (Stavchansky & Kostenbauder, 1972).
  • Chemical Properties and Analysis :

    • Studies have investigated its conformation and charge distribution, important for understanding its reactivity in different chemical processes (Röhm, 1989).
    • It's been analyzed in studies focusing on vapor–liquid equilibrium, which is vital for industrial processes involving this compound (Hwu, Cheng, Tang, & Chen, 2004).
  • Biological and Medical Research :

    • Butylmalonate has been studied as a transition state analogue for aminoacylase I, an enzyme involved in protein metabolism (Röhm, 1989).
    • It's used in research related to drug metabolism and the excretion of chemicals from the human body, such as studies on phthalate and paraben excretion (Janjua, Frederiksen, Skakkebaek, Wulf, & Andersson, 2008).
  • Process Optimization and Green Chemistry :

    • Research has focused on optimizing processes like Claisen ester condensation, which is essential for the efficient industrial production of compounds like diethyl butylmalonate (Zhao, Yang, Li, Wang, Zhu, Ma, & Cui, 2020).

Safety And Hazards

Diethyl butylmalonate is classified as a combustible liquid (H227) according to the GHS classification . It is recommended to avoid breathing its vapors, mist, or gas, and to avoid contact with skin and eyes. Personal protective equipment, including chemical impermeable gloves, should be used when handling this chemical .

properties

IUPAC Name

diethyl 2-butylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H20O4/c1-4-7-8-9(10(12)14-5-2)11(13)15-6-3/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNFNBGRHCUORR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90157895
Record name Diethyl butylmalonate
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Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl butylmalonate

CAS RN

133-08-4
Record name 1,3-Diethyl 2-butylpropanedioate
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Record name Diethyl butylmalonate
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Record name Diethyl butylmalonate
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Record name Diethyl butylmalonate
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Record name Diethyl butylmalonate
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Record name DIETHYL BUTYLMALONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
122
Citations
B Krishna, SK Bhargava, B Prakash - Journal of Molecular Structure, 1971 - Elsevier
… In diethyl butylmalonate (diethyl 2-n-butyl-propanedioate), … the observed dipole moment for diethyl butylmalonate, indicates the … , our observed value for diethyl butylmalonate is in good …
Number of citations: 6 www.sciencedirect.com
B Hu, M Prashad, D Har, K Prasad… - … process research & …, 2007 - ACS Publications
… We investigated alternatives using diethyl butylmalonate (2). The first route utilized a … ) can be easily prepared in two steps from commercially available diethyl butylmalonate (2). …
Number of citations: 20 pubs.acs.org
CR Hauser, B Abramovitch… - Journal of the American …, 1942 - ACS Publications
… With this acylating reagent, the anion of ethyl /-butylacetate gives diethyl /-butylmalonate in 47% yield, while the anions of /-butyl acetate and /-butyl propionate give the “mixed” malonic …
Number of citations: 5 pubs.acs.org
A Kaneda, N Itoh, R Sudo - Bulletin of the Chemical Society of Japan, 1967 - journal.csj.jp
… Moreover, diethyl butyrylmethylmalonate (III) or diethyl butylmalonate(IV) could not be converted to the corresponding β-keto ester tinder similar conditions. This fact might appear to sug…
Number of citations: 5 www.journal.csj.jp
TP McGovern, M Beroza, K Ohinata… - Journal of Economic …, 1966 - academic.oup.com
… Of] H compounds tested diethyl butylmalonate was the best inhibitor, but in the field it depressed the attractiveness of the lure. … of the 18 tested were: diethyl butylmalonate, …
Number of citations: 51 academic.oup.com
JIG Cadogan, DH Hey, JT Sharp - Journal of the Chemical Society C …, 1966 - pubs.rsc.org
… Free-radical induced addition reactions of oct-1 -ene and the following compounds containing activated methylene or methine groups have been effected : diethyl butylmalonate, di-…
Number of citations: 13 pubs.rsc.org
SK Jha, KS Cheon, MM Green… - Proceedings of the …, 1998 - nyuscholars.nyu.edu
Diethyl butylmalonate, 1-bromobutane, sodium azide, and chloroethyl formate were used as reagents. Acetone was distilled from potassium carbonate and triethylamine was distilled …
Number of citations: 0 nyuscholars.nyu.edu
DE Ames, RF Chapman, HZ Kucharska - Journal of the Chemical …, 1964 - pubs.rsc.org
… The dihydro-compound (IX) condensed with diethyl butylmalonate in the presence of sodium ethoxide to give the butylmalonyl derivative (X), analogous to the drug, phenylbutazone. …
Number of citations: 2 pubs.rsc.org
MA Casadei, C Galli, L Mandolini - Journal of the American …, 1984 - ACS Publications
… The intermolecular alkylation with BuBr of the anion derived from diethyl butylmalonate was carried out under pseudo-first-order conditions with at least a 30-fold excess of BuBr. …
Number of citations: 208 pubs.acs.org
EA Petrushkina, DV Khomishin, NE Mysova… - Moscow University …, 2007 - Springer
… The Pd(dba)2-catalyzed allyl alkylation of diethyl butylmalonate by salt 8, obtained by quaternization of telomer 7, is smooth and gives compound 9 with a high selectivity (up to 91%). …
Number of citations: 4 link.springer.com

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